molecular formula C20H34O2 B10766961 Ethyl octadeca-9,12,15-trienoate CAS No. 92177-52-1

Ethyl octadeca-9,12,15-trienoate

Cat. No.: B10766961
CAS No.: 92177-52-1
M. Wt: 306.5 g/mol
InChI Key: JYYFMIOPGOFNPK-UHFFFAOYSA-N
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Description

Ethyl octadeca-9,12,15-trienoate, also known as ethyl linolenate, is the ethyl ester derivative of the essential omega-3 fatty acid, α-linolenic acid (ALA; 18:3 n-3). This chemical modification enhances the compound's lipid solubility and stability, making it a valuable tool in biochemical and nutritional research. Its primary research value lies in the study of lipid metabolism, biofuel production, and the biological effects of polyunsaturated fatty acids (PUFAs).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92177-52-1

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

ethyl octadeca-9,12,15-trienoate

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3

InChI Key

JYYFMIOPGOFNPK-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC

boiling_point

424 °F at 15 mmHg (NTP, 1992)

density

0.8919 at 77 °F (NTP, 1992) - Less dense than water;  will float

flash_point

greater than 235 °F (NTP, 1992)

physical_description

Ethyl linolenate is a clear colorless liquid. (NTP, 1992)

Origin of Product

United States

Biosynthesis and Enzymatic Synthesis Pathways of Ethyl Octadeca 9,12,15 Trienoate

Precursor Substrates and Enzymatic Precursors

The primary precursor substrates for the synthesis of ethyl octadeca-9,12,15-trienoate are α-linolenic acid and ethanol (B145695) . invivochem.com α-linolenic acid can be sourced from various plant oils where it is abundant, such as flaxseed and canola oil. ontosight.ai In biological systems, the intracellular fatty acid substrate for the formation of fatty acid ethyl esters (FAEEs), including ethyl linolenate, is primarily derived from glycerolipids and other esters. nih.gov

Another crucial precursor, particularly in enzymatic synthesis within cells, is fatty acyl-CoA . nih.gov Specifically, α-linolenoyl-CoA would be the activated form of the fatty acid required for certain enzymatic pathways.

Alcoholysis and Transesterification Mechanisms in Biological Systems

The formation of this compound in biological systems occurs through the esterification of α-linolenic acid with ethanol. This process can happen via two primary mechanisms: alcoholysis and transesterification.

Alcoholysis is the reaction where an alcohol, in this case, ethanol, displaces the glycerol (B35011) backbone from a triglyceride molecule, yielding fatty acid ethyl esters and glycerol. dss.go.thnih.gov

Transesterification , in a broader sense, involves the exchange of an alkoxy group of an ester with another alcohol. masterorganicchemistry.com In this context, it can refer to the conversion of α-linolenic acid from a glyceride to its ethyl ester form. The reaction is reversible and often requires a catalyst. youtube.com

Role of Specific Lipases and Esterases

The enzymatic synthesis of fatty acid ethyl esters is catalyzed by a class of enzymes known as lipases and esterases . nih.gov These enzymes belong to the hydrolase group and can catalyze both the hydrolysis of esters and their synthesis (esterification). nih.gov The direction of the reaction is influenced by factors such as water content in the reaction medium. nih.gov

Specific enzymes implicated in FAEE synthesis include:

Microsomal FAEE synthase : This enzyme preferentially uses fatty acyl-CoA as a substrate. nih.govresearchgate.net

Cytosolic FAEE synthase : This enzyme can utilize both unesterified fatty acids and fatty acyl-CoA as substrates. nih.govresearchgate.net

Various lipases from different microbial sources have been studied for their ability to synthesize fatty acid ethyl esters, including those from Mucor miehei, Chromobacterium viscosum, Rhizopus oligospores, Candida antarctica (Novozym 435), and Porcine pancreatic lipase (B570770). dss.go.thcore.ac.ukmdpi.com The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme complex, which then reacts with the alcohol to produce the ester. nih.govtandfonline.com

Cellular and Subcellular Localization of Esterification Processes

In human cells, such as the hepatoblastoma cell line HepG2, the synthesis of FAEEs has been observed to occur in both the microsomes and the cytosol . nih.govresearchgate.net Microsomal FAEE synthase is located in the endoplasmic reticulum, while cytosolic FAEE synthase is found in the cell's cytoplasm. nih.govresearchgate.net The synthesis of FAEEs can be detected within minutes of ethanol exposure. nih.gov Once synthesized, these esters are released into the culture medium, where they can be carried by lipoproteins and albumin. nih.govnih.gov

De Novo Synthesis Pathways in Microorganisms and Plants

While the direct synthesis of this compound is typically a result of esterification of pre-existing α-linolenic acid, the ultimate origin of this fatty acid lies in de novo synthesis pathways in plants and some microorganisms.

In plants , α-linolenic acid is synthesized from oleic acid through a series of desaturation steps. This process is part of the broader fatty acid synthesis that occurs in the plastids. While plants are a primary source of α-linolenic acid, the direct de novo synthesis of its ethyl ester is not a typical metabolic pathway. google.com

In microorganisms , some bacteria and yeast have the capability for de novo synthesis of fatty acids. nih.govresearchgate.net For instance, certain bacteria can synthesize long-chain polyunsaturated fatty acids. nih.gov Engineered yeast has been used to produce α-linolenic acid from glucose, demonstrating the potential for microbial platforms to generate the necessary precursors for ethyl linolenate production. escholarship.org The synthesis of fatty acid ethyl esters, such as ethyl caproate, has been identified in microorganisms like Aspergillus niger, which utilizes esterification of fatty acids and ethanol. frontiersin.org

In Vitro Enzymatic Production and Biotechnological Approaches for Research Applications

The enzymatic production of this compound in vitro offers a green and specific alternative to chemical synthesis. This approach typically involves the use of isolated lipases to catalyze the esterification of α-linolenic acid or the transesterification of oils rich in this fatty acid.

Key aspects of in vitro enzymatic production include:

Enzyme Selection : Immobilized lipases, such as Novozym 435 from Candida antarctica, are frequently used due to their high stability and reusability. researchgate.net

Reaction Medium : The synthesis can be performed in organic solvents or in solvent-free systems. nih.govresearchgate.net Solvent-free systems are often preferred in the food and pharmaceutical industries for environmental and safety reasons. nih.gov

Process Optimization : Factors such as temperature, substrate molar ratio, and enzyme concentration are optimized to maximize the yield of the desired ethyl ester. tandfonline.comresearchgate.net For example, a high yield of fatty acid ethyl esters was achieved using Novozym 435 in a solvent-free system at 50°C. researchgate.net

Substrate Source : Renewable and low-cost feedstocks, such as plant oils (e.g., linseed oil, perilla oil) or even soapstocks from oil refining, can be used as the source of α-linolenic acid. researchgate.netgoogle.com

Biotechnological approaches also include the use of whole-cell catalysts, where microorganisms engineered for high lipase production can be used directly in the reaction. Furthermore, metabolic engineering of microorganisms like yeast to produce both the fatty acid precursor and the final ethyl ester is an emerging area of research. rsc.org

Below is a table summarizing various lipases used in the synthesis of fatty acid ethyl esters.

Lipase SourceSubstratesProductKey Findings
Candida antarctica (Novozym 435)Camellia oil soapstocks, diethyl carbonateFatty acid ethyl estersYield of 98.4% in a solvent-free system. researchgate.net
Candida antarcticaDHA, ethanolDHA ethyl esterHigh yield of 88% after 24 hours. mdpi.com
Porcine pancreatic lipaseOleic acid, ethanolEthyl oleateReaction kinetics conform to a Ping-Pong-Bi-Bi model with ethanol inhibition. core.ac.uk
Mucor mieheiMowrah, mango kernel, and sal fats; various alcoholsFatty alcohol estersHigh molar conversions (86.8% to 99.2%) in a solvent-free medium. dss.go.th
Aspergillus nigerFatty acids, ethanolFatty acid ethyl esters (e.g., ethyl caproate)Esterification is a key pathway for flavor compound synthesis. frontiersin.org

This interactive table provides a snapshot of the versatility of lipases in producing various fatty acid ethyl esters through biotechnological methods.

Analytical Methodologies for the Detection and Quantification of Ethyl Octadeca 9,12,15 Trienoate in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like ethyl octadeca-9,12,15-trienoate. Its high resolving power is particularly crucial for separating and identifying different isomers of fatty acid ethyl esters (FAEEs) that may be present in a sample. The separation in GC is based on the compound's boiling point and affinity for the stationary phase of the column, while MS provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions.

In a typical GC-MS analysis of a biological extract, the sample is first vaporized and introduced into the GC column. As the sample travels through the column, different compounds are separated based on their retention times. For instance, in an analysis of a plant extract, this compound was identified with a specific retention time, allowing for its distinction from other FAEEs like ethyl linoleate (B1235992) and ethyl hexadecanoate. cjpas.net The mass spectrometer then bombards the eluted compounds with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification. The National Institute of Standards and Technology (NIST) provides a comprehensive library of mass spectra, including that of this compound, which can be used for compound verification. nist.govnist.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers even greater separation power, which is invaluable for complex matrices like wine, where numerous volatile compounds coexist. embrapa.br This advanced technique can resolve co-eluting peaks from a one-dimensional GC system, leading to more accurate identification and quantification. embrapa.br For example, a study on Chardonnay wine identified 243 compounds using GC×GC-TOFMS, a significant increase from what is typically achieved with conventional GC-MS. embrapa.br

Table 1: Example of Compounds Identified in a Plant Extract using GC-MS

Compound NameRetention Time (min)Relative Abundance (%)
n-Hexadecanoic acid-0.76
Hexadecanoic acid, ethyl ester-1.17
9,12-octadecadienoic acid, ethyl ester-1.93
9,12,15-Octadecatrienoic acid, ethyl ester (Z,Z,Z)-2.59

Data adapted from a study on Bougainvillea x buttiana extract. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the quantitative analysis of a wide range of molecules, including fatty acid derivatives. nih.gov Unlike GC-MS, LC-MS does not require the analyte to be volatile, making it suitable for a broader range of compounds. The technique couples the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.

For the quantitative analysis of this compound, a reversed-phase HPLC column is typically used, where separation is based on the compound's hydrophobicity. The mobile phase usually consists of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water. After separation, the analyte is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.

LC-tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by using two mass analyzers in series. nih.gov The first mass analyzer selects the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell. The second mass analyzer then detects specific product ions. This selected reaction monitoring (SRM) approach significantly reduces background noise and allows for accurate quantification even at very low concentrations. nih.gov While specific LC-MS/MS methods for this compound are not extensively detailed in the provided search results, the methodologies developed for other fatty acid metabolites and related compounds provide a strong foundation for its analysis. nih.govresearchgate.netzenodo.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Complex Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the ethyl ester group (a quartet and a triplet), the olefinic protons of the double bonds, the allylic protons, and the aliphatic chain protons.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the ester group, the carbons of the double bonds, and the various aliphatic carbons in the chain. The chemical shifts of these carbons can help confirm the positions of the double bonds.

In complex biological samples, where direct analysis by NMR might be challenging due to overlapping signals, prior separation by chromatographic techniques is often necessary. However, for purified samples, NMR provides definitive structural confirmation that is complementary to the information obtained from mass spectrometry.

Advanced Sample Preparation Techniques for Biological Extracts

The quality of analytical data is heavily dependent on the sample preparation step. For the analysis of this compound in biological extracts, the goal is to isolate the analyte of interest from a complex matrix of other lipids, proteins, and cellular components.

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids, such as a polar and a non-polar solvent. For lipids like this compound, a non-polar solvent like hexane (B92381) or a mixture of chloroform (B151607) and methanol (B129727) is often used.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge to selectively retain the analyte or the interfering compounds. For FAEEs, a reversed-phase sorbent (like C18) can be used to retain the lipid fraction, which is then eluted with an organic solvent.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. embrapa.br For volatile compounds, headspace SPME is often employed, where the fiber is exposed to the vapor phase above the sample. embrapa.br This technique is particularly useful for concentrating volatile analytes prior to GC-MS analysis.

Soxhlet Extraction: This is a continuous extraction method used for extracting compounds from solid materials, such as plant tissues, using a solvent. researchgate.net

The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical method to be used. nih.gov

Derivatization Strategies for Enhanced Chromatographic Separation

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. While this compound is amenable to direct analysis by GC-MS and LC-MS, derivatization can sometimes be employed to enhance separation or sensitivity.

For GC analysis, transesterification of the ethyl ester to a methyl ester (fatty acid methyl ester, FAME) is a common practice in lipid analysis. FAMEs are generally more volatile and provide better chromatographic separation than their ethyl ester counterparts.

For LC analysis, especially with UV or fluorescence detection, derivatization can be used to introduce a chromophore or fluorophore into the molecule. This is particularly useful if the analyte itself has poor UV absorbance or does not fluoresce. While not always necessary for mass spectrometric detection, derivatization can improve ionization efficiency in some cases. Strategies often involve targeting the carboxyl group of the corresponding fatty acid, though for the pre-existing ethyl ester, this would require hydrolysis first. nih.gov

Quantitative Determination in Non-Human Biological Samples (e.g., cell cultures, plant tissues, microbial cultures)

The quantitative determination of this compound in non-human biological samples is crucial for various research applications, from studying plant biochemistry to monitoring microbial metabolism. Both GC-MS and LC-MS/MS are the methods of choice for this purpose due to their high sensitivity and selectivity.

The general workflow for quantitative analysis involves:

Sample Collection and Preparation: This includes homogenization of tissues, extraction of lipids, and purification of the analyte as described in section 4.4.

Addition of an Internal Standard: An internal standard, which is a compound structurally similar to the analyte but with a different mass (e.g., a deuterated analog), is added to the sample at a known concentration. This helps to correct for any loss of analyte during sample preparation and analysis.

Instrumental Analysis: The prepared sample is injected into the GC-MS or LC-MS/MS system.

Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of this compound and the internal standard.

Quantification: The concentration of this compound in the sample is determined by comparing the ratio of its peak area to that of the internal standard against the calibration curve.

For example, GC-MS has been used to quantify the percentage of this compound in the essential oil of plant flowers and in extracts from microbial cultures. cjpas.netresearchgate.net

Table 2: Figures of Merit for a Quantitative HS-SPME-GC×GC/TOFMS Method for Volatile Compounds in Wine

ParameterRange of Values
Accuracy (%)92.4 - 102.6
Repeatability (RSD %)1.2 - 13.4
Limit of Detection (LOD) (μg L⁻¹)0.001 - 2.554
Limit of Quantification (LOQ) (μg L⁻¹)0.003 - 7.582

These values represent the range observed for various volatile compounds in a validated method for wine analysis, demonstrating the performance capabilities of such techniques. embrapa.br

Standardization and Validation of Analytical Protocols for Research

To ensure the reliability and comparability of research findings, it is essential that analytical protocols for the determination of this compound are properly standardized and validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity and Range: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for a given period.

Biological Roles and Molecular Mechanisms in Non Human and Cellular Systems

Modulation of Cellular Signaling Pathways

Ethyl octadeca-9,12,15-trienoate has been shown to influence a variety of cellular signaling cascades, impacting fundamental cellular responses.

Interactions with Nuclear Receptors (e.g., PPARs)

Network pharmacology studies have suggested that this compound, also known as ethyl linolenate, is involved in the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. nih.govnih.gov These nuclear receptors are crucial regulators of lipid and glucose metabolism. While direct binding and activation of PPARs by pure this compound require more specific experimental validation, its presence in extracts that modulate PPAR pathways points towards a potential role in these processes. nih.gov For instance, network pharmacology analysis of cassava leaf extracts, which contain ethyl linolenate, identified the PPAR signaling pathway as a primary target. nih.gov Another study also indicated that ethyl linolenate is a potential ligand for PPAR-γ. researchgate.net

Activation or Inhibition of Intracellular Kinases

Direct evidence demonstrates that linolenic acid ethyl ester (LAEE), another name for this compound, can stimulate specific intracellular kinase pathways. nih.gov In hepatic stellate cells, treatment with LAEE leads to an increase in the activity of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are key components of the mitogen-activated protein kinase (MAPK) pathway. nih.gov This activation of ERK and JNK by LAEE is significant as it plays a crucial role in the subsequent activation of AP-1-dependent gene expression. nih.gov Furthermore, research on mulberry fruit extract, where ethyl linolenate was identified as an active compound, showed that it could block the activation of the NF-κB/p65 and pERK/MAPK pathways in response to inflammatory stimuli. nih.gov In a different context, ethyl linoleate (B1235992), a closely related compound, was found to inhibit the phosphorylation of Akt and glycogen (B147801) synthase kinase 3β (GSK3β). researchgate.net

Influence on Membrane Fluidity and Lipid Raft Dynamics

The incorporation of fatty acid esters into cellular membranes can alter their physical properties, such as fluidity, which in turn affects the function of membrane-bound proteins and signaling complexes. While direct studies on the effect of pure this compound on membrane fluidity are limited, network pharmacology analyses have associated this compound with membrane-related biological processes. For instance, GO enrichment analysis has linked ethyl linolenate to membrane rafts and microdomains. medsci.orgaustinpublishinggroup.com The parent fatty acid, α-linolenic acid, is known to be incorporated into cell membranes, influencing their composition and the formation of bioactive lipid mediators. researchgate.net This suggests that its ethyl ester could have similar effects, although further research is needed to confirm this directly.

Regulation of Gene Expression at the Transcriptional and Translational Levels

This compound has been shown to regulate the expression of several genes, primarily through its influence on signaling pathways that control transcription factors.

As mentioned earlier, the activation of ERK and JNK by linolenic acid ethyl ester in hepatic stellate cells is instrumental in activating the transcription factor AP-1, which in turn regulates the expression of a host of genes involved in cell proliferation and other processes. nih.gov Furthermore, treatment with LAEE has been demonstrated to increase the expression of cyclin E. nih.gov In other studies, ethyl linolenate, as part of plant extracts, has been linked to the regulation of genes involved in inflammation and cell cycle. For example, mulberry fruit extract containing ethyl linolenate was found to suppress the expression of proinflammatory molecules like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and IL-6. nih.gov Additionally, research on the effects of methyl and ethyl esters of linoleate and linolenate showed they could inhibit tyrosinase promoter activity. researchgate.net

Table 1: Effects of this compound on Gene and Protein Expression

Cellular ContextTarget Gene/ProteinObserved EffectReference
Hepatic Stellate CellsCyclin EIncreased expression nih.gov
Macrophages (LPS-induced)iNOS, COX-2, IL-1β, IL-6Suppressed expression nih.gov
Melanoma CellsTyrosinaseInhibited promoter activity researchgate.net

Participation in Intercellular Communication Mechanisms (e.g., as signaling lipid precursors)

There is evidence to suggest that this compound can act as a signaling molecule in intercellular communication, particularly in insects. It is one of the ten fatty-acid esters that constitute the brood pheromone in honey bees (Apis mellifera). nih.gov This pheromone is a complex chemical signal that regulates various aspects of colony function and development, indicating a role for ethyl linolenate in chemical communication within the bee society. nih.gov In the context of cellular models, the modulation of signaling pathways by this compound, as discussed previously, also points to its ability to influence cellular cross-talk, for instance, in inflammatory responses. nih.gov

Role in Organelle Function and Integrity

The impact of fatty acid ethyl esters (FAEEs), the class of molecules to which this compound belongs, on organelle function has been a subject of investigation, with a particular focus on mitochondria. Studies have shown that the accumulation of FAEEs can disrupt mitochondrial function in neonatal alveolar macrophages. nih.gov While these studies often look at a mixture of FAEEs, they highlight a potential mechanism by which these molecules can impair cellular health through mitochondrial damage. nih.govresearchgate.net For instance, increased levels of ethyl linoleate, a related FAEE, have been associated with mitochondrial injury. nih.gov Another study noted that rainbow trout fed diets deficient in ω-3 fatty acids, the family to which α-linolenic acid belongs, exhibited increased swelling rates of liver mitochondria, suggesting a role for these fatty acids in maintaining mitochondrial membrane integrity. fao.org

Investigation in In Vitro Cell Models

The anticancer potential of compounds structurally related to this compound has been investigated using various human cancer cell lines. For instance, studies on extracts containing octadecatrienoic acid have utilized colon cancer (HCT 15) and breast cancer (T47D) cell lines. researchgate.net In these studies, the viability of both cell lines was observed to decrease as the concentration of the plant extract containing these fatty acids increased, indicating potential cytotoxic or anti-proliferative effects that warrant further investigation to isolate the specific activity of each constituent compound. researchgate.net

Biochemical Interactions with Specific Enzymes and Proteins

Molecular docking studies have provided insights into the potential biochemical interactions of compounds closely related to this compound. A computational analysis of its corresponding methyl ester, 9,12,15-octadecatrienoic acid, methyl ester, has explored its binding affinity with caspase-3, a critical enzyme in the apoptotic pathway. texilajournal.com This in silico research suggests that the methyl ester can fit into the active site of the caspase-3 protein. texilajournal.com

The study identified several key amino acid residues within the active site of caspase-3 that are predicted to interact with the ligand through non-covalent hydrogen bonds. texilajournal.com These interactions are crucial for the potential inhibitory effect of the compound on the enzyme's function. texilajournal.com

Table 1: Amino Acid Residues in Caspase-3 Interacting with 9,12,15-Octadecatrienoic acid, methyl ester (Molecular Docking Study)

Interacting Residue Type Specific Amino Acids
Active Site Residues Gly 122, Arg 207, Arg 64, Ser 205
Surrounding Residues Cys 163, His 121, Trp 206, Tyr 204, Thr 62, Phe 256, Ser 251, Ala 162, Ser 120

Data sourced from a molecular docking analysis which suggests potential non-covalent hydrogen bond interactions. texilajournal.com

Impact on Cellular Growth, Differentiation, and Apoptosis in Research Models

The biochemical interactions of related compounds suggest a potential role in modulating fundamental cellular processes. The predicted inhibition of caspase-3 by 9,12,15-octadecatrienoic acid, methyl ester, points towards an influence on apoptosis, or programmed cell death. texilajournal.com By binding to caspase-3, the compound may interfere with the execution phase of the apoptotic cascade, a mechanism that is a frequent target in cancer research. texilajournal.com The study proposed that among several phytocompounds tested, 9,12,15-octadecatrienoic acid had a higher number of potential bond interactions with the enzyme, suggesting a stronger inhibitory potential. texilajournal.com

Furthermore, research on plant extracts containing octadecatrienoic acid has demonstrated an anti-proliferative effect on HCT 15 and T47D cell lines, where increasing concentrations led to reduced cell viability. researchgate.net While not specific to the ethyl ester, this finding aligns with the broader investigation into the anticancer properties of this class of fatty acids. researchgate.net In contrast, some related fatty acid esters, like 9,12-Octadecadienoic acid (Z,Z)-, methyl ester, have been noted to stimulate cell attachment, proliferation, and differentiation in the context of bone tissue restoration models, highlighting that structural differences (e.g., dienoate vs. trienoate) can lead to different biological outcomes. researchgate.net

Derivatives and Analogues of Ethyl Octadeca 9,12,15 Trienoate in Academic Research

Synthesis and Characterization of Novel Ester Derivatives for Mechanistic Probes

The primary method for producing ethyl octadeca-9,12,15-trienoate is through the transesterification of α-linolenic acid (ALA), commonly sourced from plant oils like linseed oil. This process typically involves reacting the oil (triglycerides) with ethanol (B145695) in the presence of a catalyst to yield fatty acid ethyl esters (FAEEs) and glycerol (B35011). This method is scalable and well-established in research and industrial settings.

Beyond the basic ethyl ester, researchers synthesize novel derivatives to probe specific biological mechanisms. A key strategy involves introducing functional groups to the fatty acid chain. For example, hydroxylated derivatives have been created to study inflammatory pathways. The synthesis of these analogues can be complex, involving steps such as:

Allylic oxidation: Introducing a hydroxyl group at a specific position on the carbon chain.

Esterification: Attaching other molecules, such as other fatty acids, to the newly introduced hydroxyl group.

Selective hydrolysis: Removing protecting groups or selectively cleaving one ester linkage without affecting others in the molecule.

Characterization of these new derivatives is critical and relies on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is essential for identifying the chemical structure, molecular weight, and isomeric configuration of the synthesized compounds. For instance, GC-MS has been instrumental in identifying minor geometrical isomers of ALA in linseed oil that are formed during processing, highlighting the technique's power in distinguishing closely related structures. digitellinc.com

Table 1: Examples of Synthesized Derivatives and Their Research Purpose

Derivative Type Synthetic Approach Purpose in Research
Hydroxylated Esters Allylic oxidation of the fatty acid backbone followed by esterification. To act as probes for studying anti-inflammatory pathways and the activity of enzymes involved in lipid signaling.
Geometrical Isomers Controlled isomerization during chemical synthesis or isolation from processed oils. To understand how the 3D shape of the fatty acid affects its biological activity and incorporation into cell membranes.

Structure-Activity Relationship (SAR) Studies of Modified Ethyl Esters

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological effects. These studies systematically alter parts of the molecule and observe the resulting changes in activity.

Key findings from SAR studies include:

The Ethyl Ester Group: The ethyl ester form of ALA has different properties compared to its free fatty acid or triglyceride forms. Research has shown that ethyl esters of linseed oil have better bioavailability and are less prone to oxidation than the oil itself. nih.gov This modification enhances stability and can lead to more beneficial changes in the fatty acid profiles of blood serum and tissues. nih.govnih.gov

Modifications to the Fatty Acid Chain: The introduction of functional groups, such as hydroxyl groups, can confer potent biological activities. For example, certain fatty acid esters of hydroxy fatty acids (FAHFAs) have demonstrated significant anti-inflammatory and anti-diabetic properties. berkeley.edu

Unsaturation and Chain Length: The degree and position of double bonds are critical for biological function. Ethyl linoleate (B1235992), a related compound with two double bonds, has been shown to inhibit melanogenesis by affecting the Akt/GSK3β/β-catenin signaling pathway. nih.gov This suggests that the specific arrangement of double bonds in this compound is key to its unique roles, such as its involvement in pathways like α-linolenic acid metabolism. genome.jp

A study identified this compound in a plant extract and reported several potential activities, including anti-inflammatory, hypocholesterolemic, and hepatoprotective effects, further highlighting the compound's therapeutic potential. researchgate.net

Table 2: Summary of Structure-Activity Relationship Findings

Structural Modification Observed Effect on Activity/Property Reference
Esterification (Triglyceride to Ethyl Ester) Increased stability, reduced susceptibility to oxidation, more beneficial changes in blood fatty acid profiles. nih.govnih.govnih.gov
Introduction of Hydroxyl Group Can confer potent anti-inflammatory and anti-diabetic activities. berkeley.edu

Isotopic Labeling of this compound for Tracing Metabolic Fates

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. mdpi.comresearchgate.net In this approach, one or more atoms in the this compound molecule are replaced with a stable isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.govisotope.comcreative-proteomics.com Since these isotopes are chemically identical to their natural counterparts but have a different mass, they can be detected and tracked using mass spectrometry. nih.gov

A key application of this technique has been to study the distribution and metabolism of ALA. In one study, rats were given a dose of deuterium-labeled ethyl α-linolenate (ethyl D5-18:3n-3). nih.gov Researchers then tracked the appearance of the labeled fatty acid and its metabolites in 25 different tissues over time. This allowed them to determine how much of the original dose was absorbed, where it was stored (primarily in adipose tissue, skin, and muscle), and how much was converted into longer-chain omega-3 fatty acids like docosahexaenoic acid (DHA) in organs such as the brain and heart. nih.gov The study found that about 78% of the precursor was ultimately catabolized. nih.gov

Fluorescent and Reporter-Tagged Analogues for Cellular Imaging

To visualize the movement and localization of fatty acids within living cells, researchers attach fluorescent tags or reporters to them. researchgate.netnih.gov While specific studies detailing the tagging of this compound are not prominent, the methodology is well-established for its parent fatty acid and other lipids. Common fluorescent probes used for this purpose include BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole). thermofisher.comthermofisher.com

These studies can reveal:

Uptake Mechanisms: How the fatty acid enters the cell. researchgate.net

Intracellular Localization: Where the fatty acid accumulates, for instance, in the endoplasmic reticulum, mitochondria, or lipid droplets. nih.govresearchgate.net

Metabolic Incorporation: Whether the fatty acid is incorporated into more complex lipids like phospholipids (B1166683) or triglycerides. nih.gov

For example, studies using BODIPY-labeled fatty acids have shown that they bind to fatty acid-binding proteins (FABPs) and co-localize with specific organelles, providing insight into the role of these proteins in intracellular lipid transport. nih.govresearchgate.net This technique provides a visual and dynamic understanding of the cellular life of a fatty acid, complementing the quantitative data from isotopic labeling. digitellinc.com

Applications in Lipidomics and Metabolomics Research

This compound and other FAEEs are significant molecules in the fields of lipidomics and metabolomics, which involve the comprehensive, high-throughput analysis of lipids and metabolites in biological samples. mdpi.comresearchgate.netnih.gov

One of the most prominent applications is the use of FAEEs, including ethyl linolenate, as biomarkers for ethanol consumption. nih.govmdpi.com FAEEs are non-oxidative metabolites of ethanol and can be detected in blood and tissues after alcohol intake. nih.govutmb.edu Metabolomics studies have developed robust methods using gas chromatography-tandem mass spectrometry (GC-MS/MS) to quantify a panel of FAEEs in post-mortem plasma to determine pre-mortem alcohol consumption. mdpi.com

Beyond toxicology, this compound is relevant in nutritional and disease-related metabolomics. For example, targeted lipidomics studies have investigated how dietary supplementation with ethyl esters from linseed oil alters the entire fatty acid profile in blood serum and erythrocyte membranes in animal models. nih.gov Such research helps to understand how dietary fats influence health and disease at a molecular level. In a study on fatty liver hemorrhagic syndrome (FLHS) in laying hens, quantitative lipidomics revealed that while α-linolenic acid in the form of phospholipids was unchanged, ALA in the form of triglycerides was significantly decreased in the diseased group, demonstrating the power of lipidomics to pinpoint specific molecular changes in disease. nih.gov These approaches are also used to identify changes in lipid metabolism associated with various conditions, from metabolic disorders to cancer. nih.govnih.govmdpi.com

Ecological and Environmental Distribution in Non Clinical Contexts

Occurrence in Plant Lipids and Seed Oils (excluding human dietary focus)

Ethyl octadeca-9,12,15-trienoate is a naturally occurring compound in the plant kingdom, primarily as a metabolite derived from α-linolenic acid. arshinefoodadditives.comnih.gov This essential fatty acid is abundant in the lipids of many plants, particularly in their seeds. The esterification of α-linolenic acid with ethanol (B145695), a process that can occur naturally within plant tissues, results in the formation of this compound. arshinefoodadditives.comtandfonline.com

The compound has been identified in a variety of plant species. For instance, it is found in the oils of plants such as flaxseed (Linum usitatissimum) and canola (Brassica napus), which are well-known for their high α-linolenic acid content. ontosight.ai Research has also reported its presence in other plants, including mango (Mangifera indica), blackjack (Bidens pilosa), winter daphne (Daphne odora), and species of Lantana. nih.govnih.gov Furthermore, it has been detected as a volatile organic compound in the essential oils of fragrant flowers from certain Dendrobium orchids. psu.edu The presence of this ethyl ester in foxtail millet (Setaria italica) bran oil has also been documented. nih.gov

Table 1: Documented Plant Sources of this compound

Plant Species Common Name Family Documented Presence Reference(s)
Linum usitatissimum Flaxseed Linaceae Natural occurrence in oil ontosight.ai
Brassica napus Canola Brassicaceae Natural occurrence in oil ontosight.ai
Mangifera indica Mango Anacardiaceae Reported presence nih.gov
Bidens pilosa Blackjack Asteraceae Reported presence nih.gov
Daphne odora Winter Daphne Thymelaeaceae Reported presence nih.gov
Lantana ukambensis - Verbenaceae Reported presence nih.gov
Dendrobium chrysotoxum Golden-bow Dendrobium Orchidaceae Component of essential oil psu.edu
Dendrobium wardianum - Orchidaceae Component of essential oil psu.edu
Setaria italica Foxtail Millet Poaceae Found in bran oil nih.gov
Oxalis triangularis False Shamrock Oxalidaceae Isolated from the plant glpbio.comresearchgate.net

Presence in Marine Organisms and Algae (excluding human dietary focus)

In marine ecosystems, the foundation of the food web is built upon primary producers like phytoplankton, which are unicellular algae that synthesize essential fatty acids. nih.gov Marine autotrophs, including phytoplankton, are unique in their ability to produce linoleic acid and α-linolenic acid de novo. nih.gov These polyunsaturated fatty acids (PUFAs) are fundamental to the nutritional quality and function of the entire marine food web. nih.gov

While direct reports on the widespread presence of this compound are less common than for its acid precursor, its existence is plausible given the abundance of α-linolenic acid in certain marine algae. nih.govgsconlinepress.com Green macroalgae (Chlorophyta), for example, are known to contain significant levels of α-linolenic acid. gsconlinepress.com Microalgae are the primary generators of ω3-polyunsaturated fatty acids in the marine environment, with specific classes of phytoplankton showing high production rates of various PUFAs. nih.gov For instance, high proportions of stearidonic acid (SDA), a derivative of α-linolenic acid, are found in Cryptophyta and the chlorophyte class Pyramimonadophyceae. nih.gov

The lipids produced by algae, which are rich in PUFAs, are transferred up the trophic levels to zooplankton and subsequently to fish and other marine vertebrates. nih.govmun.ca The biochemical processes within these organisms could potentially lead to the esterification of α-linolenic acid, forming this compound. The lipid composition of marine organisms is crucial for energy storage and maintaining the structure and function of cellular membranes in often cold and high-pressure environments. mun.ca

Biosynthesis and Accumulation in Specific Microbial Species

Certain microbial species, particularly yeasts and fungi, are known to produce a variety of volatile esters, including ethyl esters of fatty acids, during fermentation. nih.gov The synthesis of these compounds contributes to the aromatic profiles of fermented products.

The yeast Saccharomyces cerevisiae is capable of producing ethyl esters, with production levels influenced by fermentation conditions such as temperature and the composition of the medium. nih.gov The availability of the fatty acid precursor is a major limiting factor for the production of its corresponding ethyl ester. nih.gov

In the fungal kingdom, Rhizopus oligosporus, a fungus used for producing tempeh from soybeans, has been shown to generate this compound during the fermentation process. tandfonline.comtandfonline.com Analysis of the ethanol fraction of tempeh identified the presence of fatty acid ethyl esters, including ethyl linolenate. tandfonline.comtandfonline.com It is synthesized alongside other fatty acids and monoglycerides (B3428702) during the fungal growth on the soybean substrate. tandfonline.com Research has also noted that while α-linolenic acid itself exhibits antibacterial properties, its ethyl ester, ethyl linolenate, does not show the same bactericidal activity, suggesting that the esterification alters its biological function in this context. tandfonline.com Additionally, some food-grade bacteria possess the ability to convert α-linolenic acid into conjugated linolenic acid (CLNA), indicating microbial enzymatic activity on this fatty acid precursor. researchgate.net

Table 2: Microbial Species Associated with this compound

Microbial Species Type Context Finding Reference(s)
Rhizopus oligosporus Fungus Soybean Fermentation (Tempeh) Produces ethyl linolenate tandfonline.comtandfonline.com
Saccharomyces cerevisiae Yeast General Fermentation Produces various ethyl esters; precursor availability is key nih.gov
Kluyveromyces marxianus Yeast Fermentation Known to produce various esters for flavor/fragrance dntb.gov.ua

Future Directions and Emerging Research Avenues for Ethyl Octadeca 9,12,15 Trienoate

Integration with Systems Biology Approaches (Proteomics, Transcriptomics)

The advent of systems biology offers a powerful lens through which to view the complex interactions of ethyl octadeca-9,12,15-trienoate within a biological system. To date, no specific proteomics or transcriptomics studies have been published that focus exclusively on this compound. However, the groundwork has been laid by research on related polyunsaturated fatty acids (PUFAs), providing a clear trajectory for future investigations.

Future research should employ proteomics to identify and quantify the proteins that are differentially expressed in cells or tissues upon exposure to this compound. This could reveal the specific cellular pathways and molecular targets modulated by the compound. For instance, studies on other omega-3 PUFAs have utilized proteomics to understand their anti-inflammatory effects by identifying changes in the expression of key inflammatory proteins.

Similarly, transcriptomics , through techniques like RNA-sequencing, can provide a comprehensive snapshot of the changes in gene expression induced by this compound. A study on the microalga Nannochloropsis oceanica successfully used a transcriptomic approach to identify genes involved in the production of eicosapentaenoic acid (EPA), a related omega-3 fatty acid. This highlights the potential of transcriptomics to elucidate the genetic and metabolic pathways influenced by this compound.

Table 1: Potential Systems Biology Approaches for this compound Research

Systems Biology ApproachResearch GoalPotential Insights
Proteomics Identify protein expression changes in response to the compound.Elucidation of molecular targets and affected cellular pathways (e.g., inflammation, lipid metabolism).
Transcriptomics Analyze global changes in gene expression.Understanding of the genetic regulatory networks influenced by the compound.
Metabolomics Profile changes in the metabolome.Identification of downstream metabolic effects and biomarkers of exposure.

Advanced Computational Modeling of Metabolic Pathways

The metabolism of this compound is intricately linked to the broader network of fatty acid metabolism. Advanced computational modeling presents an opportunity to simulate and predict how this compound is processed within a cell and how it competes with other fatty acids for enzymatic conversion.

A significant advancement in this area is the development of quantitative computational models for the competitive metabolism of arachidonic acid (AA), an omega-6 PUFA, and eicosapentaenoic acid (EPA), an omega-3 PUFA, via the cyclooxygenase (COX) pathway. nih.gov This type of model, which can be built using experimental lipidomic data, allows researchers to estimate reaction rate constants and understand the dynamics of metabolic fluxes. nih.gov Future work could adapt and expand these models to specifically include this compound, predicting its influence on the production of various bioactive lipid mediators. Such models would be invaluable for understanding its potential anti-inflammatory or other physiological effects. nih.gov

Development of Novel Analytical Platforms for High-Throughput Screening

To efficiently screen for the biological activities of this compound and to identify new natural sources or engineered microbial strains that produce it, the development of novel, high-throughput analytical platforms is crucial. Traditional methods like gas chromatography-mass spectrometry (GC-MS) are powerful but can be time-consuming for large-scale screening. asm.org

Recent advancements in mass spectrometry offer promising alternatives. For instance, a high-throughput screening method using laser ablation electrospray ionization mass spectrometry (LAESI-MS) has been developed for the in-situ analysis of fatty acid-producing microbial colonies. technologynetworks.com This technique allows for the rapid profiling of lipid content directly from agar (B569324) plates, significantly accelerating the screening process. technologynetworks.com Another approach involves matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) MS for the rapid profiling of medium-chain fatty acids in yeast. nih.gov

Adapting these and other high-throughput techniques for the specific detection and quantification of this compound would enable large-scale screening of natural extracts, mutant libraries of microorganisms, and chemical compound libraries to identify modulators of its production or activity.

Table 2: Emerging High-Throughput Screening Platforms for Fatty Acid Esters

Analytical PlatformPrincipleThroughputApplication for this compound
LAESI-MS Laser ablation of sample followed by electrospray ionization and mass analysis. technologynetworks.comHigh (seconds per sample) technologynetworks.comRapid screening of microbial colonies for production. technologynetworks.com
MALDI-ToF MS Laser desorption/ionization from a matrix followed by time-of-flight mass analysis. nih.govHigh (seconds per sample) nih.govScreening of engineered yeast strains for altered lipid profiles. nih.gov
Flow-injection MS Direct injection of sample into the mass spectrometer without chromatographic separation.Very HighRapid quantification from liquid samples or extracts.

Exploration of Uncharted Biological Roles in Model Organisms

While some biological activities of this compound, such as anti-inflammatory and antioxidant effects, have been suggested based on its presence in plant extracts, its specific roles and mechanisms of action remain largely unexplored. researchgate.netresearchgate.net The use of model organisms provides a powerful platform to investigate these uncharted biological functions in a whole-organism context.

The nematode Caenorhabditis elegans is an excellent model for studying the effects of compounds on aging, stress resistance, and neurobehavioral development. Studies on related fatty acids, such as 9,12-octadecadiynoic acid, have utilized C. elegans to demonstrate effects on locomotive behavior and the regulation of serotonin-related and stress-response genes. nih.govresearchgate.net Future research could expose C. elegans to this compound to assess its impact on lifespan, healthspan, and resistance to various stressors.

Another valuable model organism is the zebrafish (Danio rerio), which is widely used for developmental biology and toxicology studies. Its transparent embryos allow for real-time imaging of developmental processes and the effects of compounds on organ development. Investigating the effects of this compound during zebrafish development could reveal its potential roles in embryogenesis and tissue regeneration.

Synthetic Biology Approaches for Tailored Production

The natural abundance of this compound can be low and variable. Synthetic biology offers a promising avenue for the sustainable and tailored production of this compound in microbial hosts. By engineering the metabolic pathways of organisms like Saccharomyces cerevisiae (yeast) or various microalgae, it is possible to create cellular factories for high-yield production.

Metabolic engineering strategies could involve the overexpression of key enzymes in the fatty acid biosynthesis pathway, such as desaturases and elongases, to channel metabolic flux towards the production of α-linolenic acid, the precursor of this compound. illinois.edunih.gov Furthermore, the introduction of specific esterifying enzymes could facilitate the final conversion to the ethyl ester form. Research on the production of ethyl acetate (B1210297) in Escherichia coli has demonstrated the feasibility of engineering microbes for ester production. wur.nl

Advanced synthetic biology tools, such as CRISPR-Cas9 for precise genome editing, can be employed to optimize metabolic pathways and improve product yields. illinois.edu The development of engineered microbial strains for the production of this compound would not only provide a reliable source for research and potential commercial applications but also allow for the production of novel derivatives with enhanced properties. nih.govnih.govrsc.org

Q & A

Q. What analytical methods are recommended for identifying ethyl octadeca-9,12,15-trienoate in plant extracts?

this compound can be identified using gas chromatography-mass spectrometry (GC-MS) with careful attention to fragmentation patterns. Key diagnostic ions include a base peak at m/z 79 for tri-unsaturated esters, as observed in methyl analogs . Nuclear magnetic resonance (NMR) is critical for confirming double-bond positions (e.g., δ 5.3–5.4 ppm for olefinic protons) and comparing data to published spectra . For quantification, internal standards like methyl octadecanoate (C19:0) are recommended to normalize retention times and peak areas .

Q. How can researchers isolate this compound from natural sources?

Isolation typically involves solvent extraction (e.g., dichloromethane or hexane) followed by column chromatography. For example, Tiliacora triandra yielded this compound via silica gel chromatography with a hexane:ethyl acetate gradient (95:5 to 80:20) . Fraction purity should be verified using thin-layer chromatography (TLC) with iodine vapor staining or UV visualization at 254 nm.

Q. What physicochemical properties are critical for experimental design involving this compound?

Density-temperature relationships are essential for solvent selection and reaction scaling. This compound exhibits a density of ~0.89 g/cm³ at 293 K, decreasing linearly with temperature (slope ≈ −0.0006 g/cm³ per K) . Its hydrophobic nature (logP ≈ 7.2) necessitates emulsifiers (e.g., Tween-80) for in vitro bioactivity assays .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound be resolved?

Discrepancies in IC₅₀ values (e.g., 0.0459–0.0473 mg/mL in Aristolochia foetida extracts vs. higher thresholds in other studies) may arise from:

  • Matrix effects : Co-extracted compounds (e.g., methyl hexadecanoate) may synergize or antagonize activity .
  • Assay specificity : Use apoptosis markers (e.g., Annexin V/PI staining) to distinguish cytotoxic mechanisms from general cell death .
  • Isomer purity : Confirm Z-configuration via NOESY NMR, as E-isomers lack bioactivity .

Q. What experimental strategies optimize the synthesis of this compound derivatives?

For esterification or transesterification:

  • Catalyst selection : Solid Lewis acids (e.g., ZnCl₂) improve yield (>85%) under mild conditions (60°C, 6 hr) compared to enzymatic methods .
  • Protection of double bonds : Use trimethylsilyl ethers to prevent oxidation during reactions .
  • Purification : Simulated moving bed (SMB) chromatography enhances separation of polyunsaturated analogs .

Q. How does this compound influence antioxidant and cytotoxic pathways?

Mechanistic studies suggest:

  • Lipid peroxidation : The compound scavenges peroxyl radicals (ORAC value: 1.2 µmol TE/µg) via conjugated double bonds, confirmed by thiobarbituric acid reactive substances (TBARS) assay .
  • Apoptosis induction : In MCF-7 cells, it activates caspase-3/7 and downregulates Bcl-2, measured via luminescence assays and qRT-PCR .

Data Interpretation and Reproducibility

Q. How should researchers address variability in GC-MS retention times for this compound?

Retention time shifts can arise from column aging or temperature fluctuations. Mitigation strategies include:

  • Internal standards : Co-inject ethyl hexadecanoate (C18:0) to normalize retention indices .
  • Column conditioning : Pre-treat with fatty acid methyl ester (FAME) mixtures to stabilize stationary phase polarity .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Validate with bootstrap resampling (1,000 iterations) to estimate confidence intervals. For synergistic effects, apply the Chou-Talalay combination index (CI) method .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.